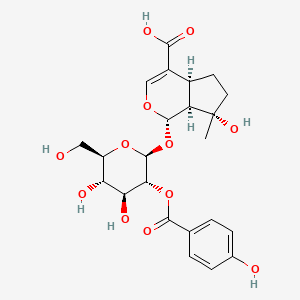

Negundoside

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,4aS,7S,7aS)-1-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-(4-hydroxybenzoyl)oxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O12/c1-23(31)7-6-12-13(19(28)29)9-32-21(15(12)23)35-22-18(17(27)16(26)14(8-24)33-22)34-20(30)10-2-4-11(25)5-3-10/h2-5,9,12,14-18,21-22,24-27,31H,6-8H2,1H3,(H,28,29)/t12-,14-,15-,16-,17+,18-,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCSGMIUBXUYSE-KLZCBZFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)OC(=O)C4=CC=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)C4=CC=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82451-20-5 | |

| Record name | Negundoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082451205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NEGUNDOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78XBW51XWI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Negundoside: A Technical Guide to Its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Negundoside, an iridoid glycoside, has garnered significant scientific interest due to its diverse pharmacological properties, including hepatoprotective, anti-inflammatory, and antioxidant effects. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its extraction, isolation, and quantification. Furthermore, it elucidates the molecular mechanisms underlying its biological activities, with a focus on key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Natural Sources

This compound was first isolated from Vitex negundo Linn., a large aromatic shrub belonging to the Verbenaceae family.[1] This plant, commonly known as the five-leaved chaste tree, is widely distributed in tropical and subtropical regions and has a long history of use in traditional medicine systems across Asia.[1] The leaves of Vitex negundo are the primary and most abundant natural source of this compound.[1][2] Other species of the Vitex genus have also been reported to contain this compound, albeit in varying concentrations.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₃H₂₈O₁₂ |

| Molecular Weight | 496.46 g/mol |

| Appearance | White crystalline powder |

| IUPAC Name | (1S,4aS,5R,7aS)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl 2-(4-hydroxybenzoyl)oxy-6-hydroxy-3-(hydroxymethyl)oxane-4,5-diol |

Experimental Protocols

Extraction of this compound from Vitex negundo Leaves

The extraction of this compound from the leaves of Vitex negundo is a critical first step in its isolation and purification. Various methods have been employed, with solvent extraction being the most common. The choice of solvent and extraction technique significantly impacts the yield of this compound.

3.1.1. Maceration Protocol

-

Plant Material Preparation: Shade-dry the leaves of Vitex negundo to minimize the degradation of thermolabile compounds.[2] Grind the dried leaves into a coarse powder.

-

Extraction: Soak the powdered leaves in ethanol (95%) in a ratio of 1:5 (w/v) for 24 hours at room temperature with occasional stirring.[1]

-

Filtration and Concentration: Filter the extract through a fine cloth or filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude ethanol extract.[1]

3.1.2. Soxhlet Extraction Protocol

-

Plant Material Preparation: Prepare the dried leaf powder as described in the maceration protocol.

-

Extraction: Place the powdered leaves in a thimble and extract with methanol using a Soxhlet apparatus for 72 hours.[3]

-

Concentration: Concentrate the methanolic extract using a rotary evaporator to yield the crude extract.

3.1.3. Microwave-Assisted Extraction (MAE) Protocol

-

Plant Material Preparation: Use dried and powdered leaves.

-

Extraction: Suspend the leaf powder in a methanol-water (1:1) solvent system.[4] Perform extraction in a microwave extractor at a controlled temperature and time. Optimal conditions can be around 450W for 90 seconds.[4]

-

Filtration and Concentration: Filter the extract and concentrate as described previously.

Isolation and Purification of this compound

The crude extract obtained from the initial extraction contains a complex mixture of phytochemicals. Column chromatography is the standard method for the isolation and purification of this compound.

Protocol for Column Chromatography:

-

Slurry Preparation: Adsorb the crude ethanol extract onto silica gel (60-120 mesh) to form a slurry.[1]

-

Column Packing: Pack a glass column with silica gel in chloroform. Load the prepared slurry onto the top of the column.[1]

-

Elution: Elute the column with a gradient of chloroform and methanol.[1]

-

Start with 100% chloroform.

-

Gradually increase the polarity by adding methanol.

-

This compound typically elutes with a mobile phase of 10% methanol in chloroform.[1]

-

-

Fraction Collection and Analysis: Collect the fractions and monitor them using Thin Layer Chromatography (TLC). Combine the fractions containing pure this compound.

-

Crystallization: Concentrate the combined fractions and crystallize the this compound from a suitable solvent system (e.g., methanol-chloroform) to obtain a pure crystalline compound.

Caption: Workflow for the extraction and isolation of this compound.

Quantitative Analysis

Accurate and precise quantification of this compound in plant extracts and formulations is essential for quality control and standardization. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most widely used analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) Method

Instrumentation:

-

HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

Chromatographic Conditions:

-

Mobile Phase: A gradient or isocratic mixture of methanol and a buffer solution (e.g., 0.01 M potassium dihydrogen orthophosphate and 0.01 M heptane sulphonic acid sodium salt, pH 3.0) in a ratio of 35:65 (v/v).[5][6]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled at 25°C.

Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of pure this compound in methanol and make serial dilutions to create a calibration curve.

-

Sample Solution: Dissolve a known amount of the plant extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

High-Performance Thin-Layer Chromatography (HPTLC) Method

Instrumentation:

-

HPTLC system with a densitometric scanner.

-

Pre-coated silica gel 60 F254 HPTLC plates.

Chromatographic Conditions:

-

Mobile Phase: Ethyl acetate:methanol:water:glacial acetic acid (7.8:1.2:0.7:0.3, v/v/v/v).[7]

-

Application: Apply the standard and sample solutions as bands on the HPTLC plate.

-

Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

-

Densitometric Scanning: Scan the dried plate at 267 nm.[7]

Quantitative Data Summary

| Extraction Method | Solvent | Yield of this compound | Reference |

| Soxhlet Extraction | 20% Ethanol-aqueous | 10.82 mg/g | [2] |

| Microwave-Assisted | Methanol:Water (1:1) | ~5.51% w/w (in 5-week-old leaves) | [4] |

| Maceration | Methanol | - | [3] |

| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range |

| HPLC | 0.33 µg/mL | 1.0 µg/mL | 1.0-100 µg/mL |

| HPTLC | 0.4 µg/mL | 1.2 µg/mL | 1.2-22.5 µg/mL |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its hepatoprotective and anti-inflammatory properties being the most extensively studied.

Hepatoprotective Activity

This compound has demonstrated significant protective effects against liver damage induced by toxins such as carbon tetrachloride (CCl₄).[1] The mechanism of its hepatoprotective action involves the modulation of several signaling pathways.

In CCl₄-induced hepatotoxicity, the toxin is metabolized by cytochrome P450 2E1 (CYP2E1) to form highly reactive free radicals, leading to lipid peroxidation, increased intracellular calcium (Ca²⁺) levels, and ultimately, apoptosis.[1][8] this compound exerts its protective effect by:

-

Inhibiting Lipid Peroxidation: It scavenges free radicals and reduces oxidative stress.[1]

-

Maintaining Intracellular Calcium Homeostasis: It prevents the abnormal rise in intracellular Ca²⁺ levels.[1][9]

-

Inhibiting Ca²⁺-dependent Proteases: By maintaining calcium homeostasis, it prevents the activation of proteases that contribute to cell death.[1]

-

Modulating cAMP and cPLA2: The protective effects appear to be mediated by the activation of cyclic adenosine monophosphate (cAMP) synthesis and the inhibition of phospholipase A2 (cPLA2).[1][9]

Caption: Hepatoprotective mechanism of this compound against CCl₄ toxicity.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are attributed to its ability to modulate key inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway.

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the NF-κB signaling cascade. This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus. In the nucleus, NF-κB induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and the enzyme cyclooxygenase-2 (COX-2).

This compound has been shown to inhibit the activation of the NF-κB pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of p65.[10] This leads to a reduction in the production of pro-inflammatory mediators.

Caption: Anti-inflammatory mechanism of this compound via NF-κB pathway.

Conclusion

This compound, a bioactive iridoid glycoside from Vitex negundo, holds significant promise as a therapeutic agent. This technical guide has provided a detailed overview of its discovery, natural sources, and comprehensive experimental protocols for its extraction, isolation, and quantification. The elucidation of its hepatoprotective and anti-inflammatory mechanisms through the modulation of key signaling pathways provides a strong scientific basis for its further investigation and development as a potential pharmaceutical candidate. The methodologies and data presented herein are intended to facilitate future research and development efforts in this area.

References

- 1. This compound, an iridiod glycoside from leaves of Vitex negundo, protects human liver cells against calcium-mediated toxicity induced by carbon tetrachloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. phcogj.com [phcogj.com]

- 4. tandfonline.com [tandfonline.com]

- 5. akjournals.com [akjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. akjournals.com [akjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound, an irridiod glycoside from leaves of Vitex negundo, protects human liver cells against calcium-mediated toxicity induced by carbon tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Vitex negundo: A Comprehensive Technical Guide to Negundoside Isolation, Quantification, and Pharmacological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitex negundo Linn., a large aromatic shrub from the Verbenaceae family, has a long history of use in traditional medicine systems across Asia.[1] Its leaves, in particular, are a rich source of various bioactive compounds, with the iridoid glycoside Negundoside being one of the most significant. This compound has garnered considerable scientific interest due to its potent pharmacological activities, including hepatoprotective and anti-inflammatory effects.[2] This technical guide provides an in-depth overview of Vitex negundo as a source of this compound, detailing its extraction, isolation, and quantification. Furthermore, it elucidates the compound's mechanisms of action through its signaling pathways and presents quantitative data on its biological efficacy. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Extraction and Isolation of this compound

The initial step in obtaining pure this compound from Vitex negundo leaves involves extraction, followed by isolation and purification, typically using chromatographic techniques.

Extraction Protocols

Various methods have been employed for the extraction of this compound from the leaves of Vitex negundo. The choice of method can significantly impact the yield of the target compound.

1. Maceration with Ethanol: A straightforward and commonly used method involves the maceration of dried, powdered leaves in ethanol.

-

Protocol:

-

Shade-dry fresh leaves of Vitex negundo and grind them into a fine powder (e.g., passing through an ASTM BSS 85 mesh size sieve).[3]

-

Soak the powdered leaves in ethanol (e.g., 1 kg of powder in 5 L of ethanol) and keep overnight.[2]

-

Filter the percolate and concentrate it under reduced pressure at a temperature below 50°C.[2]

-

Repeat the extraction process multiple times (e.g., three more times with 3 L of ethanol each time) to maximize the yield.[2]

-

Combine the ethanol extracts, stir with water, and filter to obtain an aqueous extract which is then concentrated and dried.[2]

-

2. Soxhlet Extraction: This continuous extraction method can provide a higher yield in a shorter time compared to maceration.

-

Protocol:

-

Place the dried, powdered leaves in a thimble within a Soxhlet apparatus.

-

Use a suitable solvent, such as methanol or a 20% ethanol-aqueous solvent system.[1]

-

Heat the solvent to reflux, allowing it to continuously cycle through the plant material.

-

After several hours, the extract is collected and concentrated under reduced pressure.

-

3. Microwave-Assisted Extraction (MAE): A more modern and efficient technique that utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.

-

Protocol:

-

Mix the powdered leaves with a suitable solvent (e.g., methanol) in a microwave-safe vessel.

-

Expose the mixture to microwave irradiation for a short period (e.g., 10-20 minutes).

-

After extraction, filter the mixture and concentrate the extract.

-

Isolation by Column Chromatography

Following extraction, this compound is typically isolated from the crude extract using column chromatography.

-

Protocol:

-

Prepare a slurry of the crude ethanol extract with silica gel (e.g., 50 g of extract with 100 g of silica gel).[2]

-

Pack a glass column with silica gel in a non-polar solvent like chloroform.[2]

-

Load the prepared slurry onto the top of the packed column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol.[2]

-

Elution with 10% methanol in chloroform has been shown to yield this compound after initial fractions containing other compounds like agnuside.[2]

-

Collect the fractions and monitor them using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

-

Combine the pure fractions and evaporate the solvent to obtain isolated this compound.

-

Quantitative Analysis of this compound

Accurate quantification of this compound in plant extracts and formulations is crucial for quality control and standardization. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this purpose.

High-Performance Liquid Chromatography (HPLC) Method

-

Sample Preparation:

-

Accurately weigh the powdered leaf sample (e.g., approximately 1 g) and place it in a volumetric flask (e.g., 10 mL).[3]

-

Add methanol (e.g., 7 mL) and shake on a mechanical shaker for a specified time (e.g., 2 hours).[3]

-

Allow the mixture to stand overnight at room temperature.[3]

-

Dilute the solution to the final volume with methanol and filter through a 0.45-μm filter before injection.[3]

-

-

Chromatographic Conditions:

-

Column: C18 column[3]

-

Mobile Phase: A mixture of a buffer solution (e.g., 0.01 M potassium dihydrogen orthophosphate and 0.01 M heptane sulphonic acid sodium salt; pH 3.0) and methanol in a ratio of 65:35 (v/v).[3]

-

Detection: UV or Photo Diode Array (PDA) detector at 251 nm.[3]

-

Linearity: The response for this compound is typically linear in a concentration range of 1–37.5 μg/mL.[3]

-

Data Presentation

Table 1: Yield of this compound from Vitex negundo Leaves using Different Extraction Methods

| Extraction Method | Solvent System | Yield of this compound (mg/g of dry leaf powder) | Reference |

| Soxhlet Extraction | 20% Ethanol-Aqueous | 10.82 | [1] |

| Maceration | Methanol | Not explicitly quantified in mg/g in the provided sources | |

| Microwave-Assisted | Methanol | Not explicitly quantified for this compound in the provided sources |

Note: The provided search results offer more qualitative descriptions than direct comparative quantitative yields for all methods.

Table 2: Quantitative Data on the Hepatoprotective Activity of this compound

| Assay | Model | Treatment | Concentration/Dose | Effect | Reference |

| Cell Viability (MTT Assay) | CCl4-induced toxicity in HuH-7 cells | This compound | PC50: 24.46 mg/L | 50% protective concentration | [2] |

| Lipid Peroxidation | FeSO4 + H2O2 in rat liver microsomes | This compound | 10 - 100 mg/L | 3% to 69% decrease in LPO | [2] |

| Lipid Peroxidation | CCl4 in HuH-7 cells | This compound | 5 - 100 mg/L | 10.4% to 131% protective effect against LPO increase | [2] |

| Apoptosis | CCl4 in HuH-7 cells | This compound | 25, 50, 100 mg/L | Reduction of apoptotic cells to 27%, 14%, and 11% respectively | [2] |

| Hepatoprotection (Overall) | Acetaminophen-induced hepatic injury in mice | This compound (Prophylactic) | 12.5, 25.0, 50.0, 100 mg/kg | 27.36%, 43.84%, 59.61%, 69.87% hepatoprotection |

Table 3: Quantitative Data on the Anti-inflammatory Activity of Vitex negundo Extracts

| Assay | Extract/Fraction | IC50 Value (µg/mL) | Reference |

| Lipoxygenase (LOX) Inhibition | Crude Methanol Extract | 440.9 | [4] |

| Lipoxygenase (LOX) Inhibition | 50% Methanol-Water Fraction | 196.6 | [4] |

| Lipoxygenase (LOX) Inhibition | 100% Methanol Fraction | 150.0 | [4] |

| Cyclooxygenase (COX-2) Inhibition | 100% Methanol Fraction | 34.27 | [4] |

| Cyclooxygenase (COX-2) Inhibition | 2% IPA-Hexane Fraction | 6.57 | [4] |

Note: These values are for extracts and fractions of Vitex negundo, which contain this compound as a key active constituent.

Pharmacological Activities and Signaling Pathways

This compound exhibits significant hepatoprotective and anti-inflammatory properties, which are attributed to its influence on specific cellular signaling pathways.

Hepatoprotective Activity

This compound protects liver cells from toxicity, such as that induced by carbon tetrachloride (CCl4), through a multi-faceted mechanism that does not involve the modulation of CYP2E1 activity.[2] The key protective actions include:

-

Reduction of Oxidative Stress: It decreases the generation of reactive oxygen species (ROS) and inhibits lipid peroxidation.[2]

-

Maintenance of Intracellular Calcium Homeostasis: this compound prevents the abnormal accumulation of intracellular Ca2+ levels.[2]

-

Inhibition of Ca2+-dependent Proteases: By maintaining calcium homeostasis, it prevents the activation of downstream degenerative enzymes.[2]

-

Mitochondrial Protection: It blocks the decrease in mitochondrial membrane potential (MMP) and subsequent caspase-mediated DNA fragmentation and cell cycle arrest.[2]

-

Modulation of Signaling Molecules: The protective effects appear to be mediated by the activation of cyclic adenosine monophosphate (cAMP) synthesis and the inhibition of phospholipases (cPLA2).[2][5]

Anti-inflammatory Activity

The anti-inflammatory effects of Vitex negundo extracts, rich in this compound, are attributed to the inhibition of key inflammatory mediators.

-

Prostaglandin Synthesis Inhibition: The extracts have been shown to inhibit the synthesis of prostaglandins, which are key mediators of inflammation and pain.[6]

-

Inhibition of Pro-inflammatory Enzymes: Extracts of Vitex negundo demonstrate inhibitory effects on lipoxygenase (LOX) and cyclooxygenase (COX-2), enzymes that are crucial in the inflammatory cascade.

-

Reduction of Oxidative Stress: The anti-inflammatory action is also linked to a reduction in oxidative stress, as evidenced by a decrease in plasma malondialdehyde (MDA) levels.[7]

Visualizations

Experimental Workflows and Signaling Pathways

Caption: Workflow for this compound extraction, isolation, and analysis.

Caption: Hepatoprotective signaling pathway of this compound.

Caption: Anti-inflammatory signaling pathway of this compound.

Conclusion

Vitex negundo stands out as a promising and readily available source of the bioactive iridoid glycoside, this compound. The methodologies for its extraction, isolation, and quantification are well-established, with HPLC being a reliable and precise analytical tool. The significant hepatoprotective and anti-inflammatory activities of this compound, supported by quantitative data and an understanding of its underlying signaling pathways, highlight its therapeutic potential. This technical guide provides a solid foundation for further research and development of this compound as a potential phytopharmaceutical agent for the management of liver diseases and inflammatory conditions. Future studies should focus on optimizing extraction and isolation processes for industrial scale-up, as well as conducting more extensive preclinical and clinical trials to fully elucidate its therapeutic efficacy and safety profile.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, an iridiod glycoside from leaves of Vitex negundo, protects human liver cells against calcium-mediated toxicity induced by carbon tetrachloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. akjournals.com [akjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, an irridiod glycoside from leaves of Vitex negundo, protects human liver cells against calcium-mediated toxicity induced by carbon tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bioinformation.net [bioinformation.net]

Chemical structure and properties of Negundoside

An In-depth Technical Guide to Negundoside: Chemical Structure, Properties, and Experimental Analysis

Introduction

This compound is a prominent iridoid glycoside, a class of secondary metabolites known for their significant biological activities.[1] Primarily isolated from the leaves of Vitex negundo Linn., a plant widely used in traditional Asian medicine, this compound has garnered substantial scientific interest.[1][2] It is chemically identified as 2'-p-hydroxybenzoyl mussaenosidic acid.[1] Extensive research has focused on its pharmacological properties, particularly its potent anti-inflammatory, antioxidant, and hepatoprotective effects.[1][3][4] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with detailed experimental protocols for its isolation, analysis, and evaluation.

Chemical Structure and Physicochemical Properties

The molecular structure of this compound consists of an iridoid aglycone core linked to a glucose unit, which is further substituted with a p-hydroxybenzoyl group.[1] This distinct structure is fundamental to its biological activity.

Chemical Identification

The key chemical identifiers for this compound are summarized in the table below.

| Identifier | Value | Citation |

| IUPAC Name | (1S,4aS,7S,7aS)-1-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-(4-hydroxybenzoyl)oxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid | [1][5][6] |

| CAS Number | 82451-20-5 | [1][5][7][8] |

| Molecular Formula | C23H28O12 | [1][5][7][8] |

| Synonyms | 2′-p-Hydroxybenzoyl mussaenosidic acid | [9] |

Physicochemical Data

The table below outlines the key physicochemical properties of this compound.

| Property | Value | Citation |

| Molecular Weight | 496.5 g/mol | [1][5][6][7] |

| Appearance | White Powder | [1][6] |

| Melting Point | 147-151 °C | [10] |

| Solubility | Soluble in Methanol, Ethanol, DMSO, Pyridine. Insoluble in water. | [1][6][7] |

Pharmacological Properties and Mechanism of Action

This compound exhibits a range of pharmacological activities, with its hepatoprotective effects being the most extensively studied.[2][3] It demonstrates a significant protective role against chemically-induced liver injury, particularly toxicity mediated by agents like carbon tetrachloride (CCl4).[2][8][11]

Hepatoprotective Activity

This compound protects human liver cells (HuH-7) against CCl4-induced toxicity.[2][11] CCl4 is a well-known hepatotoxin that induces oxidative stress through the action of cytochrome P450 2E1 (CYP2E1).[2][7] The protective mechanism of this compound is multifaceted:

-

Antioxidant Action : It mitigates oxidative damage by reducing the generation of reactive oxygen species (ROS) and inhibiting lipid peroxidation.[2][7][11]

-

Calcium Homeostasis : It prevents the accumulation of intracellular Ca2+ and inhibits Ca2+-dependent proteases, key steps in CCl4-induced cell death.[2][7][8]

-

Mitochondrial Protection : this compound prevents the CCl4-induced decrease in mitochondrial membrane potential (MMP) and blocks the release of cytochrome C, thereby inhibiting the caspase-mediated apoptotic pathway.[2][7][11]

-

Signaling Pathway Modulation : The protective effects appear to be mediated by the activation of cyclic adenosine monophosphate (cAMP) synthesis and the inhibition of phospholipase A2 (cPLA2).[2][7][11]

The signaling pathway for CCl4-induced hepatotoxicity and the protective intervention by this compound is illustrated below.

Experimental Methodologies

This section provides detailed protocols for the extraction, purification, analysis, and biological evaluation of this compound based on established research.

Isolation and Purification from Vitex negundo

The following protocol details the extraction and chromatographic isolation of this compound from the leaves of V. negundo.[2]

Protocol:

-

Extraction:

-

Shade-dry and powder 1 kg of V. negundo leaves.

-

Soak the powder in 5 L of ethanol overnight.

-

Filter the percolate and concentrate it under reduced pressure at a temperature below 50°C.

-

Repeat the extraction process three more times with 3 L of ethanol each time.

-

Combine all ethanol extracts, stir with 300 mL of water for 1 hour, and filter through Celite.

-

Concentrate the resulting aqueous extract at 50°C and dry it in a vacuum desiccator.

-

-

Column Chromatography:

-

Adsorb 50 g of the dried ethanol extract onto 100 g of silica gel to create a slurry.

-

Pack the slurry onto a column containing 1 kg of silica gel equilibrated in chloroform.

-

Elute the column sequentially with chloroform, followed by increasing gradients of methanol in chloroform.

-

This compound is eluted using a mobile phase of 10% methanol in chloroform. Fractions containing a mixture of agnuside and this compound, and then pure this compound, are collected.

-

Monitor fractions using Thin Layer Chromatography (TLC) and combine pure fractions.

-

Confirm the structure and purity using 1H-NMR, 13C-NMR, and mass spectrometry.

-

The workflow for the isolation and purification of this compound is depicted below.

Analytical Quantification by HPLC

A High-Performance Liquid Chromatography (HPLC) method has been established for the standardization and quantification of this compound.[2]

Protocol:

-

System: Shimadzu HPLC system with a diode array detector.

-

Column: C18 column (5 µm, 250 mm x 4.0 mm I.D.).

-

Mobile Phase: An isocratic mixture of methanol and 2% acetonitrile (30:70, v/v).

-

Flow Rate: 0.6 mL/min.

-

Detection: UV detection at a wavelength of 254 nm.

-

Quantification: A calibration curve is generated using a pure this compound reference standard at concentrations ranging from 1 to 37.5 µg/mL.[7]

| HPLC Parameter | Condition |

| Column | C18 (5 µm, 250 x 4.0 mm) |

| Mobile Phase | Methanol : 2% Acetonitrile (30:70) |

| Flow Rate | 0.6 mL/min |

| Detection (UV) | 254 nm |

| Linear Range | 1 - 37.5 µg/mL |

In Vitro Hepatoprotectivity Assay

This assay evaluates the protective effect of this compound against CCl4-induced toxicity in a human liver cell line.[2][11]

Protocol:

-

Cell Culture: Culture human hepatoma (HuH-7) cells in appropriate media until confluent.

-

Treatment:

-

Pre-treat the cells with varying concentrations of this compound (e.g., 5 mg/L to 100 mg/L) for a specified duration. Silymarin is used as a positive control.

-

Induce toxicity by exposing the cells to CCl4.

-

-

Assessment of Cytotoxicity:

-

Measure cell viability using assays such as MTT or LDH release.

-

Assess morphological changes using microscopy.

-

-

Mechanistic Studies:

-

ROS Generation: Measure intracellular ROS levels using fluorescent probes like DCFH-DA.

-

Lipid Peroxidation: Quantify malondialdehyde (MDA) levels as an indicator of lipid peroxidation.

-

Intracellular Calcium: Measure [Ca2+]i using fluorescent indicators like Fura-2 AM.

-

Mitochondrial Membrane Potential (MMP): Assess MMP using dyes such as Rhodamine 123.

-

Determination of Cytochrome C Release

This protocol measures the release of cytochrome C from mitochondria, a key event in apoptosis.[2]

Protocol:

-

Mitochondria Isolation: Isolate mitochondria from rat liver tissue by differential centrifugation.

-

Incubation:

-

Prepare a reaction medium (2.5 mL) containing mitochondria (1 mg protein/mL), 0.2 M sucrose, 1 mM KH2PO4, 5 mM succinate, 2 µM rotenone, and 10 mM Tris-MOPS (pH 7.3).

-

Pre-incubate the mitochondria with test compounds (this compound, Silymarin, or Cyclosporin A as a positive control) for 10 minutes.

-

Induce cytochrome C release by adding CCl4 (2 mM) and incubating for 30 minutes.

-

-

Sample Preparation: Centrifuge the mitochondrial suspensions at 11,000 x g for 8 minutes to obtain the supernatant.

-

HPLC Analysis: Analyze the supernatant for cytochrome C content using an appropriate HPLC method.

Conclusion

This compound stands out as a bioactive iridoid glycoside with significant therapeutic potential, especially as a hepatoprotective agent. Its well-elucidated chemical structure and multifaceted mechanism of action, centered on combating oxidative stress and calcium-mediated toxicity, make it a compelling candidate for further pharmacological investigation and potential drug development. The standardized protocols for its isolation, purification, and analysis provided herein serve as a valuable resource for researchers dedicated to exploring the full potential of this natural compound.

References

- 1. This compound | 82451-20-5 | Benchchem [benchchem.com]

- 2. This compound, an iridiod glycoside from leaves of Vitex negundo, protects human liver cells against calcium-mediated toxicity induced by carbon tetrachloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijnrd.org [ijnrd.org]

- 4. Therapeutic Uses and Phytochemical Properties of Vitex Negundo Linn. [wisdomlib.org]

- 5. This compound | C23H28O12 | CID 9935561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS:82451-20-5 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. This compound | CAS:82451-20-5 | Manufacturer ChemFaces [chemfaces.com]

- 8. medkoo.com [medkoo.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. scispace.com [scispace.com]

- 11. This compound, an irridiod glycoside from leaves of Vitex negundo, protects human liver cells against calcium-mediated toxicity induced by carbon tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]

The Negundoside Biosynthesis Pathway: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway of negundoside, an iridoid glycoside of significant pharmacological interest found in Vitex negundo. This document is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, metabolic engineering, and pharmaceutical research.

Introduction

This compound, chemically known as 2'-p-hydroxybenzoyl-mussaenosidic acid, is a prominent iridoid glycoside isolated from the leaves of Vitex negundo. It has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects. Understanding its biosynthesis is crucial for the potential biotechnological production of this valuable compound and for the discovery of novel biocatalysts. This guide delineates the putative biosynthetic pathway of this compound, from its primary metabolic precursors to the final tailored molecule, and provides detailed experimental methodologies for its study.

The Core Iridoid Biosynthesis Pathway

The biosynthesis of this compound begins with the universal monoterpene precursor, geranyl pyrophosphate (GPP), which is synthesized through the methylerythritol phosphate (MEP) or mevalonate (MVA) pathways. The formation of the core iridoid skeleton is a multi-step enzymatic cascade.

-

Step 1: Geraniol Formation: Geraniol synthase (GES) catalyzes the dephosphorylation of GPP to geraniol.

-

Step 2: Hydroxylation of Geraniol: A cytochrome P450 monooxygenase, geraniol 8-hydroxylase (G8H), hydroxylates geraniol to 8-hydroxygeraniol.

-

Step 3: Oxidation to 8-Oxogeranial: 8-hydroxygeraniol is then oxidized to 8-oxogeranial by the action of 8-hydroxygeraniol oxidoreductase (8HGO).

-

Step 4: Reductive Cyclization: The iridoid synthase (ISY), a short-chain reductase/dehydrogenase (SDR), catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid scaffold, nepetalactol or its stereoisomers.

Subsequent enzymatic modifications, including oxidation, hydroxylation, and methylation, convert the initial iridoid scaffold into various iridoid aglycones.

Core Iridoid Biosynthesis Pathway.

Putative Late-Stage Biosynthesis of this compound in Vitex negundo

While the specific enzymes have not yet been fully characterized in Vitex negundo, based on the structure of this compound (2'-p-hydroxybenzoyl-mussaenosidic acid), a putative biosynthetic route can be proposed following the formation of the core iridoid skeleton. The likely aglycone precursor to this compound is mussaenosidic acid.

-

Step 5: Glycosylation: A UDP-glycosyltransferase (UGT) is proposed to catalyze the transfer of a glucose moiety from UDP-glucose to the hydroxyl group of mussaenosidic acid, forming a glycosylated iridoid intermediate.

-

Step 6: Acylation: A BAHD acyltransferase is hypothesized to transfer a p-hydroxybenzoyl group from a donor molecule, likely p-hydroxybenzoyl-CoA, to the 2'-hydroxyl group of the glucose moiety of the glycosylated iridoid, yielding this compound. The p-hydroxybenzoyl-CoA itself is likely derived from the phenylpropanoid pathway via p-coumaroyl-CoA.

Negundoside: A Technical Guide to its Hepatoprotective Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Negundoside, an iridoid glycoside predominantly isolated from Vitex negundo, has demonstrated significant hepatoprotective properties. This technical guide delineates the core mechanisms through which this compound exerts its protective effects against liver injury, with a particular focus on toxin-induced hepatotoxicity. The primary mechanisms involve the attenuation of oxidative stress, maintenance of intracellular calcium homeostasis, and inhibition of apoptosis. This document provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols for assessment, and quantitative data from key studies to support the ongoing research and development of this compound as a potential therapeutic agent for liver diseases.

Core Mechanism of Action: A Multi-pronged Approach

This compound's hepatoprotective activity is not attributed to a single mode of action but rather a synergistic interplay of several key cellular and molecular events. The primary mechanisms are centered around its potent antioxidant and anti-apoptotic properties.

Attenuation of Oxidative Stress

A primary driver of toxin-induced liver injury, such as that caused by carbon tetrachloride (CCl4), is the excessive production of reactive oxygen species (ROS).[1][2] CCl4 is metabolized by cytochrome P450 2E1 (CYP2E1) in the liver to form highly reactive trichloromethyl free radicals, which initiate a cascade of oxidative damage.[1][3] this compound effectively mitigates this by:

-

Reducing ROS Generation: It directly scavenges free radicals, thereby decreasing the overall oxidative burden on hepatocytes.[4][5]

-

Inhibiting Lipid Peroxidation: By neutralizing free radicals, this compound prevents the peroxidative degradation of cellular membranes, a critical event in hepatocyte necrosis.[1][2] This is evidenced by a significant reduction in malondialdehyde (MDA), a key marker of lipid peroxidation.[6]

Maintenance of Intracellular Calcium (Ca2+) Homeostasis

Oxidative stress disrupts the delicate balance of intracellular calcium, leading to an influx and release of Ca2+ from intracellular stores.[1][3] This sustained elevation of cytosolic Ca2+ activates a range of degradative enzymes and signaling pathways that contribute to cell death.[1] this compound helps maintain calcium homeostasis by:

-

Preventing Ca2+ Accumulation: It has been shown to significantly inhibit the abnormal rise in intracellular Ca2+ levels following toxic insult.[1]

-

Inhibiting Ca2+-dependent Proteases: By maintaining low cytosolic Ca2+ levels, this compound prevents the activation of deleterious calcium-dependent proteases.[1][3]

Inhibition of Apoptosis

The apoptotic cascade is a major pathway of programmed cell death in hepatocytes during liver injury. This compound intervenes at several key points in this pathway:

-

Mitochondrial Protection: It stabilizes the mitochondrial membrane potential, preventing the release of pro-apoptotic factors like cytochrome C into the cytoplasm.[1][5]

-

Caspase-3 Inhibition: this compound significantly reduces the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[1]

-

Modulation of Apoptotic Proteins: While not explicitly detailed for this compound in the provided context, the general mechanism of many hepatoprotective agents involves the regulation of Bcl-2 family proteins (e.g., increasing anti-apoptotic Bcl-2 and decreasing pro-apoptotic Bax).

Anti-inflammatory Effects

Chronic inflammation is a hallmark of many liver diseases. While the direct anti-inflammatory signaling pathways of this compound in the liver are an area for further research, its ability to reduce oxidative stress inherently contributes to a reduction in inflammation, as ROS can act as signaling molecules to activate pro-inflammatory pathways like NF-κB.[7][8]

Signaling Pathways

The hepatoprotective effects of this compound can be visualized through the modulation of key signaling pathways initiated by hepatotoxins like CCl4.

References

- 1. This compound, an iridiod glycoside from leaves of Vitex negundo, protects human liver cells against calcium-mediated toxicity induced by carbon tetrachloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hepatoprotective Role of Ethanolic Extract of Vitex negundo in Thioacetamide-Induced Liver Fibrosis in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wjgnet.com [wjgnet.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, an irridiod glycoside from leaves of Vitex negundo, protects human liver cells against calcium-mediated toxicity induced by carbon tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jneonatalsurg.com [jneonatalsurg.com]

- 7. Hepatoprotective activity of vitex negundo linn against ccl [wisdomlib.org]

- 8. Antioxidant and Antiinflammatory Activity of Vitex negundo - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Properties of Negundoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Negundoside, an iridoid glycoside predominantly isolated from Vitex negundo Linn., has demonstrated significant antioxidant properties, positioning it as a promising candidate for further investigation in the development of novel therapeutic agents against oxidative stress-mediated pathologies. This technical guide provides an in-depth exploration of the antioxidant mechanisms of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mode of action. The primary antioxidant activities of this compound include direct radical scavenging and the modulation of intracellular antioxidant defense systems, offering a multi-faceted approach to mitigating oxidative damage.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Natural products have long been a valuable source of new therapeutic agents, and this compound has emerged as a compound of interest due to its potent antioxidant and cytoprotective effects.[2][3][4] This guide synthesizes the current scientific understanding of this compound's antioxidant properties to support further research and development efforts.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through two primary mechanisms:

-

Direct Radical Scavenging: this compound has been shown to directly scavenge various free radicals, including the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[2] This activity is attributed to its chemical structure, which enables it to donate hydrogen atoms or electrons to neutralize free radicals.

-

Modulation of Cellular Antioxidant Pathways: Beyond direct scavenging, this compound demonstrates the ability to enhance the endogenous antioxidant capacity of cells. It achieves this by protecting against the depletion of intracellular glutathione (GSH), a critical component of the cellular antioxidant defense system, and by mitigating lipid peroxidation.[4] While direct evidence is still emerging, these effects strongly suggest the involvement of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. The Nrf2-ARE pathway is a master regulator of cellular redox homeostasis, controlling the expression of a suite of antioxidant and detoxifying enzymes.[5]

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) values from key studies are summarized in the table below, providing a comparative measure of its potency.

| Assay | IC50 Value (mg/L) | Reference |

| DPPH Radical Scavenging | 17.31 | [2] |

| ABTS Radical Scavenging | 8.71 | [2] |

| Superoxide Scavenging (Enzymatic) | 22.75 | [2] |

| Superoxide Scavenging (Non-Enzymatic) | 13.49 | [2] |

Lower IC50 values indicate greater antioxidant activity.

In cellular models, this compound has demonstrated significant dose-dependent protection against oxidative insults. For instance, in human liver cells (HuH-7) subjected to carbon tetrachloride (CCl4)-induced toxicity, this compound significantly reduced the generation of reactive oxygen species (ROS).[2] At a concentration of 100 mg/L, this compound decreased the fluorescence intensity of ROS indicators DCF and DHR by 104% and 143%, respectively, compared to CCl4-treated cells.[2] Furthermore, it inhibited lipid peroxidation in a dose-dependent manner.[2]

Signaling Pathway and Experimental Workflow

Postulated Nrf2-ARE Signaling Pathway Activation by this compound

The protective effects of this compound against oxidative stress, particularly its ability to maintain glutathione homeostasis and inhibit lipid peroxidation, suggest its interaction with the Nrf2-ARE signaling pathway. Under conditions of oxidative stress, Nrf2 dissociates from its cytosolic repressor Keap1, translocates to the nucleus, and binds to the ARE, initiating the transcription of various antioxidant genes.

Caption: Postulated Nrf2-ARE signaling pathway activation by this compound.

General Experimental Workflow for Assessing Antioxidant Activity

The evaluation of the antioxidant properties of a compound like this compound typically follows a structured workflow, progressing from in vitro chemical assays to more complex cellular and in vivo models.

References

- 1. thaiscience.info [thaiscience.info]

- 2. This compound, an iridiod glycoside from leaves of Vitex negundo, protects human liver cells against calcium-mediated toxicity induced by carbon tetrachloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant and Antilipid Peroxidation Potential of Supercritical Fluid Extract and Ethanol Extract of Leaves of Vitex Negundo Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an irridiod glycoside from leaves of Vitex negundo, protects human liver cells against calcium-mediated toxicity induced by carbon tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Mechanisms of Negundoside: A Technical Guide to its Anti-inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-inflammatory properties of negundoside, an iridoid glycoside isolated from Vitex negundo. This document collates and presents key quantitative data, details common experimental protocols for its evaluation, and visualizes the intricate signaling pathways modulated by this promising natural compound.

Core Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects through a multi-pronged approach at the molecular level. The primary mechanisms involve the suppression of key pro-inflammatory signaling pathways, inhibition of inflammatory enzymes, and a potent antioxidant activity that mitigates oxidative stress, a known driver of inflammation.

Modulation of Pro-inflammatory Signaling Pathways

Nuclear Factor-kappa B (NF-κB) Signaling Pathway:

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for cytokines like TNF-α, IL-6, and IL-1β.

This compound has been shown to inhibit the activation of the NF-κB pathway.[1][2][3] This inhibition prevents the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and mediators.[1][2][3]

Figure 1: this compound's inhibition of the NF-κB signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway:

The MAPK pathway, comprising cascades such as p38, JNK, and ERK, is another critical regulator of inflammation.[4] Activation of these kinases by inflammatory stimuli leads to the phosphorylation of various transcription factors, which in turn promote the expression of inflammatory genes. Evidence suggests that compounds from Vitex negundo can suppress the phosphorylation of key MAPK proteins, thereby contributing to their anti-inflammatory effects.[4][5][6]

Figure 2: Inhibition of the MAPK signaling cascade by this compound.

Inhibition of Key Inflammatory Enzymes

This compound and extracts of Vitex negundo have demonstrated inhibitory activity against enzymes that are pivotal in the inflammatory cascade.

-

Cyclooxygenase-2 (COX-2): This enzyme is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. This compound has been shown to selectively inhibit COX-2 over COX-1, which is a desirable characteristic for an anti-inflammatory agent as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[5][7][8]

-

Lipoxygenase (LOX): LOX enzymes are involved in the production of leukotrienes, which contribute to inflammation, particularly in allergic and respiratory conditions. This compound has been reported to inhibit LOX activity.[9]

-

Phospholipase A2 (PLA2): Cytosolic phospholipase A2 (cPLA2) is responsible for the release of arachidonic acid from cell membranes, which is the precursor for both prostaglandins and leukotrienes. Inhibition of cPLA2 is another mechanism through which this compound can exert its anti-inflammatory effects.[10][11]

Antioxidant and Cytoprotective Effects

Oxidative stress is intricately linked with inflammation. This compound exhibits potent antioxidant properties by:

-

Reducing Reactive Oxygen Species (ROS): It directly scavenges free radicals and reduces the generation of ROS.[10][12][13]

-

Decreasing Lipid Peroxidation: By neutralizing ROS, this compound protects cell membranes from lipid peroxidation, a key process in cellular damage during inflammation.[10][14]

-

Modulating the Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response.[15][16] While direct evidence for this compound is still emerging, other compounds from Vitex negundo are known to modulate this pathway.

Quantitative Data on the Anti-inflammatory Effects of this compound and Vitex negundo Extracts

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the anti-inflammatory efficacy of this compound and related extracts.

Table 1: In Vitro Anti-inflammatory and Cytoprotective Activity

| Assay | Test Substance | Concentration | % Inhibition / Protection | Reference |

| HRBC Membrane Stabilization | Vitex negundo extract | 200 µg/mL | 79.95% | [17][18] |

| Albumin Denaturation Inhibition | Vitex negundo extract | 200 µg/mL | 72.29% | [18][19] |

| Proteinase Inhibition | Vitex negundo extract | 200 µg/mL | 58.24% | [17][19] |

| RNS Production Inhibition | Aqueous Leaf Extract of V. negundo | 500 µg/mL | 48.8% | [1] |

| NF-κB Expression Inhibition | Aqueous Leaf Extract of V. negundo | 500 µg/mL | 80.8% | [1] |

| TNF-α Expression Inhibition | Aqueous Leaf Extract of V. negundo | 500 µg/mL | 67.67% | [1] |

| IL-6 Expression Inhibition | Aqueous Leaf Extract of V. negundo | 500 µg/mL | ~88% (estimated from data) | [1] |

| IL-1β Expression Inhibition | Aqueous Leaf Extract of V. negundo | 500 µg/mL | 67.67% | [1] |

Table 2: In Vivo Anti-inflammatory Activity

| Model | Test Substance | Dose | % Inhibition of Edema | Reference |

| Carrageenan-induced paw edema | Ethanolic extract of V. negundo | 100 mg/kg | 48.13% | |

| Carrageenan-induced paw edema | Ethanolic extract of V. negundo | 200 mg/kg | 57.18% | |

| Carrageenan-induced paw edema | V. negundo leaves extract | 5.6 g/kg | 41.16% | [20] |

Table 3: Enzyme Inhibition

| Enzyme | Test Substance | IC50 Value | Reference |

| Lipoxygenase (LOX) | Negundin B (from V. negundo) | 6.25 ± 0.5 µM | [9] |

| Lipoxygenase (LOX) | Methanol extract of V. negundo | 440.9 µg/mL | |

| Cyclooxygenase-2 (COX-2) | 2% IPA-hexane fraction of V. negundo | 6.57 µg/mL |

Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the anti-inflammatory effects of this compound.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a widely used model for assessing acute inflammation.

-

Animal Model: Wistar albino rats (180-230g) are typically used.

-

Grouping: Animals are divided into control, standard (e.g., Indomethacin), and test groups (receiving different doses of this compound or extract).

-

Administration: The test compound or vehicle is administered orally or intraperitoneally one hour before the induction of inflammation.

-

Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the rat's hind paw.[21]

-

Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group, and Vt is the average paw volume of the treated group.

Figure 3: Workflow for the carrageenan-induced paw edema assay.

In Vitro Enzyme Inhibition: COX and LOX Assays

These assays determine the direct inhibitory effect of this compound on inflammatory enzymes.

-

COX Inhibitor Screening: Commercially available COX inhibitor screening assay kits are often used.[8][22] These are typically enzyme immunoassays (EIA) that measure the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2. The inhibitory effect of this compound is determined by quantifying the reduction in prostaglandin production in the presence of the compound.

-

LOX Inhibitory Assay: The activity of lipoxygenase is determined by measuring the formation of hydroperoxides from a substrate like linoleic acid.[9] The assay mixture typically contains a buffer (e.g., 100 mM phosphate buffer, pH 8.0), soybean lipoxygenase, and the test compound (this compound). The reaction is initiated by adding the substrate, and the increase in absorbance at a specific wavelength (e.g., 234 nm) due to the formation of conjugated dienes is monitored spectrophotometrically. The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

Gene Expression Analysis: RT-qPCR for Cytokines and NF-κB

This method quantifies the effect of this compound on the mRNA levels of inflammatory genes.

-

Cell Culture and Treatment: A suitable cell line, such as THP-1 derived macrophages, is cultured.[1] The cells are pre-treated with various concentrations of this compound before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) or Angiotensin-II.

-

RNA Extraction: Total RNA is extracted from the cells using a suitable kit.

-

cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA).

-

Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with specific primers for the target genes (e.g., NF-κB, TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, and the percentage inhibition is determined by comparing the gene expression in this compound-treated cells to that in stimulated, untreated cells.[1]

Conclusion

This compound presents a compelling profile as a natural anti-inflammatory agent, operating through the strategic modulation of multiple key molecular targets. Its ability to inhibit the NF-κB and MAPK signaling pathways, suppress the activity of crucial inflammatory enzymes like COX-2 and LOX, and exert potent antioxidant effects provides a strong scientific basis for its therapeutic potential. The quantitative data consistently demonstrates significant anti-inflammatory efficacy in both in vitro and in vivo models. The detailed experimental protocols outlined in this guide serve as a foundation for further research and development of this compound as a potential therapeutic for a range of inflammatory disorders. Further investigation into its bioavailability, pharmacokinetics, and clinical efficacy is warranted to fully realize its promise in drug development.

References

- 1. Aqueous leaf extract of Vitex negundo modulates M1-M2 phenotypic switch and functional changes in human macrophages in an in vitro model of hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. vegetosindia.org [vegetosindia.org]

- 4. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Regulatory activity of nobiletin on MAPK/NF-κB signaling pathway in indomethacin-induced gastric damage: Gastric damage & nobiletin | Indian Journal of Experimental Biology (IJEB) [or.niscpr.res.in]

- 7. Vitex negundo inhibits cyclooxygenase-2 inflammatory cytokine-mediated inflammation on carrageenan-induced rat hind paw edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vitex negundo inhibits cyclooxygenase-2 inflammatory cytokine-mediated inflammation on carrageenan-induced rat hind paw edema - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound, an irridiod glycoside from leaves of Vitex negundo, protects human liver cells against calcium-mediated toxicity induced by carbon tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Active compound from the leaves of Vitex negundo L. shows anti-inflammatory activity with evidence of inhibition for secretory Phospholipase A(2) through molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, an iridiod glycoside from leaves of Vitex negundo, protects human liver cells against calcium-mediated toxicity induced by carbon tetrachloride - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Analysis of Antioxidant Compounds in Vitex negundo Leaves Using Offline 2D-LC-ECD and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 17. researchgate.net [researchgate.net]

- 18. seejph.com [seejph.com]

- 19. seejph.com [seejph.com]

- 20. scielo.br [scielo.br]

- 21. Antioxidant and Antiinflammatory Activity of Vitex negundo - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Preliminary Biocompatibility of Negundoside: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Negundoside, an iridoid glycoside isolated from Vitex negundo, has demonstrated a range of pharmacological activities, including hepatoprotective and anti-inflammatory effects. As a potential therapeutic agent, a thorough evaluation of its biocompatibility is paramount. This technical guide synthesizes the available preliminary data on the biocompatibility of this compound, focusing on cytotoxicity, hemolytic activity, and genotoxicity. Detailed experimental protocols and quantitative data are presented to provide a comprehensive overview for researchers and drug development professionals. Furthermore, this paper illustrates key experimental workflows and the putative anti-inflammatory signaling pathway of this compound through detailed diagrams.

Cytotoxicity Profile

The cytotoxicity of this compound has been primarily evaluated in human liver cells (HuH-7). The available data indicates that this compound itself exhibits low toxicity to these cells.

In Vitro Cytotoxicity against HuH-7 Cells

In a key study, this compound was assessed for its cytotoxic effects on the human hepatoma cell line HuH-7 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The results indicated that this compound alone was not toxic to HuH-7 cells at concentrations up to 400 mg/L[1].

The primary focus of the study was to evaluate the cytoprotective effect of this compound against carbon tetrachloride (CCl₄)-induced toxicity. CCl₄ is a well-known hepatotoxin that induces oxidative stress and cell death. In this context, this compound demonstrated a significant, dose-dependent protective effect against CCl₄-induced loss of cell viability[1].

Table 1: Cytoprotective Effect of this compound on CCl₄-Induced Toxicity in HuH-7 Cells

| This compound Concentration (mg/L) | % Cytoprotection |

| 5 | Data not specified |

| 10 | ~15% |

| 25 | ~27% |

| 50 | ~72% |

| 100 | ~106% |

Data extrapolated from graphical representations in the source study. The study also investigated the effect of this compound on apoptosis, intracellular Ca²⁺ levels, and caspase 3 activity in the context of CCl₄-induced toxicity, further elucidating its protective mechanisms[1].

Experimental Protocol: MTT Assay for Cytotoxicity

The following protocol outlines the methodology used to assess the cytotoxicity and cytoprotective effects of this compound.

-

Cell Seeding: Human hepatoma (HuH-7) cells are seeded in 24-well plates at an appropriate density and allowed to adhere overnight.

-

Treatment:

-

Cytotoxicity of this compound: Cells are treated with various concentrations of this compound (e.g., 5 to 400 mg/L) for a specified period (e.g., 24 hours).

-

Cytoprotection Assay: Cells are pre-treated with different concentrations of this compound for 1 hour, followed by the addition of a toxicant (e.g., 2 mmol/L CCl₄) for 24 hours. Control wells receive the vehicle (e.g., DMSO < 0.2 mL/L).

-

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for a further 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 565 nm[1].

-

Calculations:

-

% Cytotoxicity = [(Control Absorbance - Test Absorbance) / Control Absorbance] x 100

-

% Cell Viability = 100 - % Cytotoxicity

-

% Cytoprotection = 100 - [(Treated Absorbance - Control Absorbance) / (CCl₄ Absorbance - Control Absorbance)] x 100[1]

-

Experimental Workflow: In Vitro Cytotoxicity

Caption: Workflow for assessing this compound's cytotoxicity.

Hemolytic Activity

Hemolysis assays are crucial for evaluating the blood compatibility of a compound, particularly for potential intravenous applications.

Anti-Hemolytic Activity of this compound

A study investigated the anti-hemolytic activity of this compound against Triton X-100-induced lysis of human red blood cells (RBCs). While specific quantitative data on the percentage of hemolysis inhibition by this compound was not presented in a tabular format, the study mentions its membrane-stabilizing effect[1]. The primary aim was to demonstrate protection against a known lytic agent rather than to assess the direct hemolytic potential of this compound alone.

Experimental Protocol: Anti-Hemolysis Assay

The protocol for assessing the anti-hemolytic activity of this compound is as follows:

-

Blood Collection and Preparation: Fresh human blood is collected and centrifuged with an equal volume of sterilized Alsever's solution to obtain packed red blood cells (RBCs).

-

Washing: The packed RBCs are washed multiple times with isosaline (0.85%, pH 7.4).

-

RBC Suspension: The washed RBCs are diluted with a phosphate buffer (0.15 mol/L, pH 7.4) to a concentration of 10⁸ cells/mL.

-

Incubation: The RBC suspension is incubated with a lytic agent (e.g., 1 g/L Triton X-100) in the presence and absence of various concentrations of this compound at 37°C for 1 hour.

-

Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs.

-

Absorbance Measurement: The absorbance of the supernatant, which contains the released hemoglobin, is measured at 540 nm[1]. The degree of hemolysis is proportional to the absorbance.

Experimental Workflow: Anti-Hemolysis Assay

Caption: Workflow for this compound's anti-hemolytic assay.

Genotoxicity

Currently, there is a lack of publicly available data from standard genotoxicity assays, such as the Ames test or micronucleus assay, performed on isolated this compound. Studies on crude extracts of Vitex negundo have been conducted, but these results are not directly transferable to the pure compound due to the presence of other phytochemicals. For instance, a brine shrimp lethality bioassay, a general toxicity screen, was performed on a methanol extract of V. negundo[2]. However, this does not provide specific information on genotoxicity.

In Vivo Toxicity

As with genotoxicity, there is a paucity of published in vivo acute toxicity studies determining the LD₅₀ (median lethal dose) of pure this compound. Research has primarily focused on the pharmacological effects of Vitex negundo extracts in animal models.

Anti-inflammatory Signaling Pathway

The anti-inflammatory properties of Vitex negundo extracts are well-documented and are thought to be mediated, at least in part, by the inhibition of pro-inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. While a specific signaling pathway for this compound has not been fully elucidated, its anti-inflammatory effects likely involve the modulation of this pathway.

Putative Anti-inflammatory Mechanism of this compound

In response to inflammatory stimuli such as lipopolysaccharide (LPS) or pro-inflammatory cytokines like TNF-α and IL-1, the IκB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation releases the NF-κB (typically a heterodimer of p50 and p65 subunits) to translocate into the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of various pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting one or more steps in this cascade, such as the degradation of IκBα or the nuclear translocation of NF-κB.

Generalized NF-κB Signaling Pathway

Caption: Putative inhibition of the NF-κB pathway by this compound.

Conclusion and Future Directions

The preliminary biocompatibility data for this compound is promising, indicating low cytotoxicity in human liver cells and potential membrane-stabilizing properties. However, there are significant gaps in the current knowledge. To advance the development of this compound as a therapeutic agent, further studies are essential. Specifically, comprehensive genotoxicity assessments (Ames and micronucleus tests) and in vivo acute and chronic toxicity studies on pure this compound are critically needed. Elucidating the precise molecular targets of this compound within the NF-κB and other inflammatory pathways will also be crucial for its future clinical application.

References

- 1. This compound, an iridiod glycoside from leaves of Vitex negundo, protects human liver cells against calcium-mediated toxicity induced by carbon tetrachloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Ethnobotanical Uses of Plants Containing Negundoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Negundoside, an iridoid glycoside, is a prominent bioactive compound found primarily in the plant genus Vitex. This technical guide provides a comprehensive overview of the ethnobotanical uses of plants containing this compound, with a focus on Vitex negundo, the most studied source of this compound. The document details the traditional medicinal applications, presents available quantitative data on this compound content, outlines detailed experimental protocols for its study, and visualizes key biological pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.

Ethnobotanical Uses of this compound-Containing Plants

The primary plant species known to contain significant amounts of this compound is Vitex negundo L., commonly known as the five-leaved chaste tree.[1][2] Another species in the same genus, Vitex trifolia L., has also been reported to contain this compound.[3] The ethnobotanical uses are largely centered around Vitex negundo, which has a long history of use in traditional medicine systems, including Ayurveda, Unani, and Chinese medicine.[4]

Traditionally, various parts of Vitex negundo are used to treat a wide range of ailments. The leaves are the most commonly used part and are reported to possess anti-inflammatory, analgesic, and antipyretic properties.[5] They have been used to treat conditions such as rheumatism, arthritis, headaches, and skin diseases.[6][7] In some cultures, the leaves are used as an insect repellent and for the management of stored grain pests.[2]

The roots of Vitex negundo have been traditionally used for the treatment of respiratory conditions like bronchitis and asthma, as well as for diuretic and expectorant purposes.[4] The seeds are reported to have been used for their anti-parasitic and anti-inflammatory properties.[2] The flowers have been used in the treatment of fever and diarrhea.

A summary of the traditional uses of Vitex negundo is presented below:

-

Anti-inflammatory and Analgesic: Used for arthritis, rheumatism, headache, and general pain relief.[7]

-

Hepatoprotective: Employed in the management of liver disorders.[8]

-

Respiratory Ailments: Used for cough, asthma, and bronchitis.[4]

-

Antimicrobial and Antifungal: Applied for skin infections and as a general antimicrobial agent.

-

Insecticidal: Used to repel insects and protect stored grains.[2]

-

Antipyretic: Used to reduce fever.[5]

-

Wound Healing: Applied topically to aid in the healing of wounds and ulcers.

Quantitative Data on this compound Content

The concentration of this compound varies among different plant species and within different parts of the same plant. The majority of quantitative studies have focused on the leaves of Vitex negundo. The following tables summarize the available quantitative data.

| Plant Species | Plant Part | Method of Analysis | This compound Content | Reference |

| Vitex negundo | Leaves | HPLC | 0.05% - 0.3% w/w | [9] |

| Vitex negundo | Leaves | HPTLC | 1.2 µg/mL - 22.5 µg/mL (in extract) | |

| Vitex trifolia | Leaves | HPLC | Not explicitly quantified but present | [3] |

Table 1: Quantitative Estimation of this compound in Plant Material

| Plant Part | Compound | Concentration (% w/w of extract) | Reference |

| Leaves | This compound | 0.76 | |

| Leaves | Agnuside | 2.20 |

Table 2: Comparative Content of this compound and Agnuside in Methanolic Leaf Extract of Vitex negundo

Experimental Protocols

This section provides detailed methodologies for key experiments related to the extraction, quantification, and biological evaluation of this compound.

Extraction and Isolation of this compound from Vitex negundo Leaves

This protocol is adapted from Tasduq et al. (2008).[9]

-

Plant Material Collection and Preparation:

-

Collect fresh leaves of Vitex negundo.

-

Shade-dry the leaves until they are brittle.

-

Grind the dried leaves into a coarse powder.

-

-

Solvent Extraction:

-

Soak 1 kg of the powdered leaves in 5 liters of 95% ethanol overnight at room temperature.

-

Filter the extract through a muslin cloth followed by Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

Repeat the extraction process three more times with fresh solvent to ensure complete extraction.

-

Pool all the extracts and concentrate to a thick paste.

-

-

Fractionation:

-

Suspend the concentrated ethanol extract in 300 mL of distilled water and stir for 1 hour.

-

Filter the aqueous suspension to remove water-insoluble components.

-